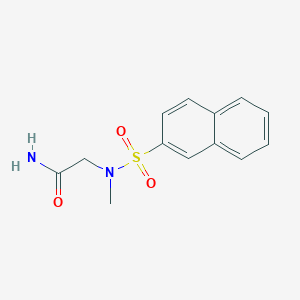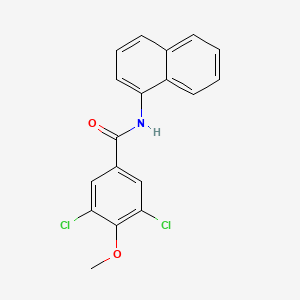![molecular formula C13H19N3OS B5776281 N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT137690 and is classified as a potent and selective inhibitor of the protein kinase CHK1. CHK1 is an essential protein that plays a critical role in regulating the cell cycle and DNA damage response. Inhibition of CHK1 has been shown to be a promising strategy for the development of novel cancer therapies.
Wirkmechanismus
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide exerts its therapeutic effects by selectively inhibiting the protein kinase CHK1. CHK1 is a crucial regulator of the cell cycle and DNA damage response, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has been shown to sensitize cancer cells to DNA-damaging agents by preventing the repair of damaged DNA and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to induce DNA damage and cell death in cancer cells. This compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, CHK1 inhibition has been shown to prevent the repair of damaged DNA and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments include its potent and selective inhibition of CHK1, its ability to sensitize cancer cells to DNA-damaging agents, and its potential as a therapeutic agent for the treatment of cancer. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. These include:
1. Further preclinical studies to determine the safety and efficacy of this compound in animal models.
2. Clinical trials to evaluate the therapeutic potential of this compound in cancer patients.
3. Development of novel CHK1 inhibitors with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the potential of CHK1 inhibition in combination with other cancer therapies, such as immunotherapy and targeted therapy.
5. Identification of biomarkers that can predict the response of cancer cells to CHK1 inhibition.
Synthesemethoden
The synthesis of N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves a multi-step process that begins with the reaction of 4-methyl-2-pyrimidinethiol with ethyl 2-bromoacetate to form ethyl 2-(4-methyl-2-pyrimidinylthio)acetate. This intermediate is then reacted with cyclohexylmagnesium bromide to form the corresponding Grignard reagent, which is subsequently reacted with N-chlorosuccinimide to form the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. CHK1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of damaged DNA. This compound has also been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inducing DNA damage.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10-7-8-14-13(15-10)18-9-12(17)16-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJOCKNQJAYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)


